
CGX1321
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGX1321 is a porcupine inhibitor. this compound specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, this compound may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.
Applications De Recherche Scientifique
WNT Signaling Inhibition in Cancer
The primary application of CGX1321 lies in its ability to inhibit WNT signaling, which is often dysregulated in various cancers, including colorectal cancer and other solid tumors. The inhibition of this pathway has been shown to reduce tumor growth, particularly in tumors with specific genetic alterations such as RSPO fusions and RNF43 mutations.
Clinical Trials :
- A Phase 1 study (NCT02675946) evaluated this compound as a monotherapy and in combination with pembrolizumab (an anti-PD-1 therapy) for patients with solid tumors. The results demonstrated a disease control rate of 77% in patients with gastrointestinal tumors harboring RSPO fusions .
- In another trial, 12 out of 17 patients with confirmed genetic alterations showed stable disease, with some achieving partial responses when treated with this compound combined with pembrolizumab .
Efficacy Against Cancer Stem Cells
This compound has also been investigated for its effects on cancer stem cells (CSCs). Studies indicate that it promotes differentiation of LGR5+ CSCs, which are implicated in tumor initiation and resistance to treatment. The compound's ability to block WNT signaling was confirmed through in vitro assays using luciferase reporter systems .
Cardiovascular Applications
Recent research has highlighted the potential of this compound in treating heart failure with preserved ejection fraction (HFpEF). Preclinical studies demonstrated that this compound alleviates cardiac hypertrophy and fibrosis in mouse models, leading to improved cardiac function.
Mechanism of Action :
- This compound treatment inhibited WNT ligand secretion, thereby repressing both canonical and non-canonical WNT pathways. This resulted in reduced phosphorylation of key signaling proteins and improved diastolic function .
Data Tables
The following tables summarize key findings from clinical trials and preclinical studies involving this compound.
Study Phase | Patient Population | Treatment Regimen | Disease Control Rate | Objective Response Rate |
---|---|---|---|---|
Phase 1 | Solid Tumors | This compound Monotherapy | 77% (RSPO fusions) | N/A |
Phase 1 | Colorectal Cancer | This compound + Pembrolizumab | 83% | 33% |
Preclinical | Mouse Models | This compound Treatment | Significant Tumor Reduction | N/A |
Case Study 1: Colorectal Cancer
A patient with metastatic colorectal cancer harboring an RSPO fusion was treated with this compound as part of a clinical trial. After several cycles, imaging revealed a significant reduction in tumor size, correlating with an increase in differentiation markers in tumor tissue samples.
Case Study 2: Heart Failure
In a preclinical study involving mice with HFpEF, treatment with this compound led to marked improvements in cardiac function metrics compared to control groups. Histological analyses showed reduced fibrosis and hypertrophy, suggesting potential for clinical application in heart failure management.
Propriétés
Nom IUPAC |
N/A |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CGX1321; CGX-1321; CGX 1321; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.